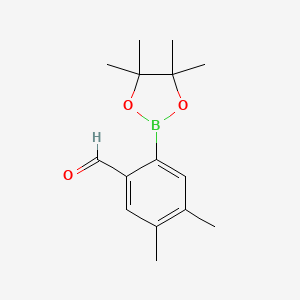

4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Description

This compound is a boronic ester derivative featuring a benzaldehyde core substituted with two methyl groups at the 4- and 5-positions and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 2-position. Its structure enables applications in Suzuki-Miyaura cross-coupling reactions, materials science (e.g., organic light-emitting diodes, OLEDs), and as a precursor for fluorescent probes . The dimethyl groups on the aromatic ring enhance steric bulk and may improve thermal stability compared to non-methylated analogs .

Properties

Molecular Formula |

C15H21BO3 |

|---|---|

Molecular Weight |

260.14 g/mol |

IUPAC Name |

4,5-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

InChI |

InChI=1S/C15H21BO3/c1-10-7-12(9-17)13(8-11(10)2)16-18-14(3,4)15(5,6)19-16/h7-9H,1-6H3 |

InChI Key |

YJQBYNFPTDJEBP-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

Borylation Reactions : These involve the introduction of a boron group into an organic molecule. Common reagents include bis(pinacolato)diboron and palladium catalysts like Pd(dba)₂.

Cross-Coupling Reactions : These reactions utilize boronic esters as precursors to form biaryl compounds. Conditions typically involve a palladium catalyst, a base (e.g., potassium acetate), and a solvent like dioxane.

Reaction Conditions

- Solvents : Common solvents include dioxane, tetrahydrofuran (THF), and dichloromethane (DCM).

- Catalysts : Palladium complexes such as Pd(dba)₂ and Pd(PPh₃)₄ are frequently used.

- Bases : Potassium acetate (KOAc) or sodium carbonate (Na₂CO₃) are often employed to facilitate the reaction.

- Temperature : Reactions are typically conducted at room temperature or elevated temperatures up to 80°C.

Analysis and Characterization

Characterization of boronic esters typically involves nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure and purity of the compound.

Spectroscopic Analysis

Mass Spectrometry

- MS : Used to determine the molecular weight and confirm the molecular formula.

Data Tables

Given the lack of specific data for 4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde , the following table provides general information on related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Common Reactions |

|---|---|---|---|

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | C₁₆H₂₀BO₃ | 272.13 | Suzuki-Miyaura Coupling |

| 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | C₁₂H₁₅BO₃ | 218.06 | Suzuki-Miyaura Coupling |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The aldehyde group in the compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

Substitution: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: 4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

Reduction: 4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

Substitution: Various biaryl compounds depending on the coupling partner used.

Scientific Research Applications

4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:

Medicine: May be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its reactivity as a boronate ester and an aldehyde. The boronate ester group can undergo transmetalation with palladium complexes, facilitating Suzuki-Miyaura coupling reactions . The aldehyde group can participate in various nucleophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituent type, position, and electronic properties:

Key Observations :

- Steric Effects: The 4,5-dimethyl groups in the target compound increase steric hindrance compared to non-methylated analogs like the 4-boronate benzaldehyde . This may slow reaction kinetics in cross-coupling but improve thermal stability.

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in , chlorine in ) reduce electron density on the aromatic ring, altering reactivity in nucleophilic substitutions.

Physical and Chemical Properties

Biological Activity

4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its biochemical properties, cellular effects, and mechanisms of action based on diverse research findings.

- IUPAC Name : 4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Molecular Formula : C15H23B O3

- Molecular Weight : 284.15 g/mol

- CAS Number : 1262528-40-4

Enzyme Interactions

The compound has been shown to interact with various enzymes and proteins. For instance:

- It participates in Suzuki coupling reactions , which are crucial for forming carbon-carbon bonds in organic synthesis.

- The compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways, influencing their activity and stability .

Cellular Effects

Research indicates that this compound can modulate several cellular processes:

- Cell Signaling : It impacts signaling pathways that regulate gene expression and cellular metabolism. Studies suggest that it may enhance or inhibit specific signaling cascades depending on the cellular context .

- Gene Expression : The compound has been linked to alterations in gene expression profiles in various cell types. For example, it may upregulate genes associated with metabolic functions while downregulating those linked to stress responses .

Molecular Mechanisms

At a molecular level, the biological activity of this compound is primarily attributed to its ability to bind with biomolecules:

- Binding Interactions : The compound binds to specific sites on enzymes and proteins, leading to either activation or inhibition of their functions. This duality can significantly affect metabolic pathways and cellular responses .

Temporal and Dosage Effects

The effects of 4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde are also time and dose-dependent:

- In laboratory settings, varying concentrations have demonstrated different biological outcomes. Lower doses may enhance enzyme activity or promote beneficial metabolic changes, while higher doses could lead to toxicity or adverse effects .

In Vivo Studies

Several studies have evaluated the effects of this compound in animal models:

- Metabolic Function : In a study involving Sprague-Dawley rats, the compound was administered at varying doses to assess its impact on metabolic rates and enzyme activities. Results indicated that at optimal doses (e.g., 10 mg/kg), there was a significant increase in metabolic efficiency without notable toxicity .

- Toxicity Assessment : A high-dose toxicity study showed that the compound exhibited acceptable safety profiles at doses up to 800 mg/kg. However, adverse effects were observed at higher concentrations .

Summary of Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling, where the dioxaborolane moiety acts as a boronic ester. Key steps include:

- Precursor Preparation : Start with halogenated benzaldehyde derivatives (e.g., bromo or iodo) and react with bis(pinacolato)diboron under palladium catalysis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product, as residual palladium or unreacted precursors can interfere with downstream applications .

- Yield Optimization : Reflux in anhydrous THF with Pd(PPh₃)₄ as a catalyst (1-2 mol%) at 80°C for 12–24 hours achieves yields >70% .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodology : Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., dimethyl groups at positions 4 and 5, boronate ester resonance at δ ~1.3 ppm for pinacol methyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C₁₆H₂₃BO₃: 290.1784) .

- X-ray Crystallography : For unambiguous structural confirmation, though single crystals may require slow evaporation in nonpolar solvents .

Q. What stability considerations are critical for handling and storing this compound?

- Methodology :

- Moisture Sensitivity : The dioxaborolane group hydrolyzes in aqueous environments. Store under inert gas (N₂/Ar) at –20°C in sealed, desiccated vials .

- Light Sensitivity : Protect from UV light to prevent decomposition of the benzaldehyde moiety .

- Purity Monitoring : Regular NMR checks (e.g., quarterly) to detect degradation, indicated by new peaks near δ 7–8 ppm .

Advanced Research Questions

Q. How can this compound be utilized in cross-coupling reactions for functional material synthesis?

- Methodology :

- Suzuki-Miyaura Coupling : React with aryl halides (e.g., bromopyridines) to form biaryl aldehydes. Use PdCl₂(dppf) (5 mol%) and Cs₂CO₃ in DMF/H₂O (3:1) at 100°C .

- Troubleshooting Low Yields : Contamination by oxygen or moisture reduces catalytic activity. Pre-purge solvents with N₂ and use Schlenk techniques .

Q. How to resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodology :

- Controlled Replication : Reproduce reactions under identical conditions (solvent purity, catalyst batch) to isolate variables .

- Analytical Comparisons : Use HPLC to quantify side products (e.g., dehalogenated byproducts) that may explain yield discrepancies .

- Computational Modeling : DFT studies (e.g., Gaussian 16) to predict steric/electronic effects of substituents on coupling efficiency .

Q. What strategies exist for modifying the benzaldehyde moiety while preserving boronate reactivity?

- Methodology :

- Protection/Deprotection : Protect the aldehyde as an acetal (e.g., ethylene glycol, H+ catalysis) during harsh reactions, then regenerate with aqueous HCl .

- Post-Functionalization : After coupling, reduce the aldehyde to alcohol (NaBH₄) or oxidize to carboxylic acid (KMnO₄) for downstream applications .

Q. How to design experiments to study the compound’s reactivity under varying pH conditions?

- Methodology :

- pH Titration Studies : Monitor boronate hydrolysis kinetics via ¹¹B NMR in buffered solutions (pH 2–12). Hydrolysis peaks (δ ~18 ppm) indicate instability in acidic media .

- Kinetic Analysis : Use UV-Vis spectroscopy (λ = 270 nm for benzaldehyde) to track degradation rates. Fit data to pseudo-first-order models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.